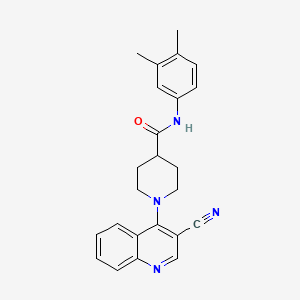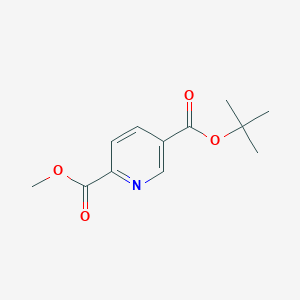
1-(3-cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine-carboxamide derivatives and has shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
1. CGRP Receptor Antagonism
(Cann et al., 2012) described the synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This compound demonstrates significant potential in the treatment of conditions like migraines and vascular headaches, where CGRP plays a crucial role.
2. Antibacterial Activity
(Miyamoto et al., 1990) studied 5-substituted 6,8-difluoroquinolones, demonstrating their potency as antibacterial agents. The compound could potentially have applications in combating bacterial infections.
3. Insecticidal Properties
(Bakhite et al., 2014) investigated pyridine derivatives for their insecticidal activity, particularly against the cowpea aphid. The compound’s potential in pest control in agriculture is significant.
4. Synthesis of Heterocyclic Compounds
(Elkholy & Morsy, 2006) focused on the synthesis of tetrahydropyrimido quinoline derivatives. This research can contribute to the development of new pharmaceuticals and materials.
5. Antipsychotic Agent Development
(Norman et al., 1996) explored heterocyclic carboxamides as potential antipsychotic agents. Their research suggests possible applications in mental health treatment.
6. Molecular Interaction Studies
(Shim et al., 2002) studied the molecular interactions of a similar compound with the CB1 cannabinoid receptor, important for understanding drug-receptor interactions.
7. Anticonvulsant Activity
(Ho et al., 2001) researched 2-piperidinecarboxylic acid derivatives for their anticonvulsant properties, indicating potential applications in epilepsy treatment.
8. Anticancer Activity
(Bondock & Gieman, 2015) synthesized novel compounds, including one similar to our compound of interest, and evaluated their anticancer potential.
9. Synthesis of Complex Heterocycles
(Soldatenkov et al., 2012) worked on synthesizing tetrahydro-3-benzazepines, important for the development of new pharmaceutical compounds.
10. Synthesis of Pyrimidine Derivatives
(Paronikyan et al., 2016) focused on synthesizing pyrimido thieno pyrimidines, which have applications in pharmaceutical research.
Eigenschaften
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-16-7-8-20(13-17(16)2)27-24(29)18-9-11-28(12-10-18)23-19(14-25)15-26-22-6-4-3-5-21(22)23/h3-8,13,15,18H,9-12H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGASSQWQFTIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2989872.png)
![1-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2989873.png)
![3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2989876.png)
